Propyl octanoate

Catalog No.
S566014
CAS No.
624-13-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl octanoate

CAS Number

624-13-5

Product Name

Propyl octanoate

IUPAC Name

propyl octanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3

InChI Key

IDHBLVYDNJDWNO-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCC(=O)OCCC

Biomarker Potential:

Studies investigating the human metabolome have identified Propyl Octanoate as a potential biomarker for the consumption of specific foods, such as coconut oil, apricots, and ceriman fruit (Monstera deliciosa) []. This is because Propyl Octanoate is present in these foods and can be detected in biological samples like blood or urine after consumption. However, further research is needed to validate its effectiveness and specificity as a reliable biomarker.

Food Science Research:

Propyl Octanoate's pleasant coconut aroma and presence in various food products have led to its use in food science research. Studies have explored its potential role in flavoring and aroma development in different food applications []. Additionally, research has been conducted on its interactions with other flavor compounds and its influence on overall sensory perception in food products.

Other Potential Applications:

Limited research suggests that Propyl Octanoate might have potential applications in other scientific fields, such as:

  • Microbial studies: Some studies have investigated the interactions of Propyl Octanoate with specific microbial strains, suggesting its potential use in understanding microbial behavior or even having antimicrobial properties. However, further research is needed to confirm these findings and explore potential applications.
  • Material science: Preliminary research explores the potential use of Propyl Octanoate in the development of bio-based materials due to its unique chemical properties []. However, this area of research is still in its early stages, and further investigation is needed.

Propyl octanoate, with the chemical formula C₁₁H₂₂O₂, is an ester derived from octanoic acid and propanol. It is also known by various names such as n-propyl n-octanoate and propyl caprylate. This compound is characterized by its pleasant fruity aroma, making it a notable flavoring agent in the food and beverage industry. Propyl octanoate has a molecular weight of approximately 186.29 g/mol and is classified as a volatile propyl ester commonly found in fermented products, particularly wines, where it is produced by yeast during fermentation processes .

The mechanism of action of propyl octanoate is primarily related to its sensory properties. In the context of food science, its pleasant coconut aroma and flavor are attributed to its interaction with olfactory receptors in the nose. Additionally, propyl octanoate may play a role in certain biological processes, but more research is needed in this area.

  • Flammability: Propyl octanoate has a relatively high flash point, indicating moderate flammability. Proper handling and storage are crucial to avoid fire hazards [].
  • Skin and Eye Irritation: In concentrated forms, propyl octanoate may cause skin and eye irritation. Appropriate personal protective equipment should be worn during handling.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, propyl octanoate can be hydrolyzed to yield octanoic acid and propanol.

    C11H22O2+H2OC8H16O2+C3H8O\text{C}_{11}\text{H}_{22}\text{O}_{2}+\text{H}_2\text{O}\rightarrow \text{C}_{8}\text{H}_{16}\text{O}_{2}+\text{C}_3\text{H}_8\text{O}
  • Transesterification: Propyl octanoate can react with other alcohols to form different esters.
  • Decomposition: Under extreme conditions, such as high temperatures, it may decompose into simpler compounds.

Propyl octanoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between octanoic acid and propanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heat to drive off water formed during the process.

    C8H16O2+C3H8OC11H22O2+H2O\text{C}_{8}\text{H}_{16}\text{O}_{2}+\text{C}_3\text{H}_8\text{O}\rightarrow \text{C}_{11}\text{H}_{22}\text{O}_{2}+\text{H}_2\text{O}
  • Fermentation: Propyl octanoate can also be produced biologically by fermentation processes involving specific strains of yeast that convert sugars into esters .

Propyl octanoate has several applications across different industries:

  • Food Industry: It is widely used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Utilized in perfumes and cosmetics for its pleasant scent.
  • Pharmaceuticals: Investigated for potential uses in drug formulations due to its solubility properties.
  • Biotechnology: Studied for its role in metabolic processes within yeast and other microorganisms .

Research on interaction studies involving propyl octanoate primarily focuses on its effects within biological systems. It has been noted that propyl octanoate can influence metabolic pathways related to fatty acids. Additionally, studies have explored its interactions with various enzymes during fermentation processes, which may enhance the production of other beneficial compounds in wine .

Propyl octanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

Compound NameFormulaUnique Features
Ethyl hexanoateC₈H₁₆O₂Shorter carbon chain; commonly used in flavoring
Butyl octanoateC₁₂H₂₄O₂Longer carbon chain; used in food additives
Methyl caprylateC₈H₁₆O₂Methyl ester of caprylic acid; used in fragrances
Octanoic acidC₈H₁₆O₂Parent compound; fatty acid with applications in health

Uniqueness of Propyl Octanoate: What sets propyl octanoate apart from these similar compounds is its specific balance of volatility and aroma profile, making it particularly effective as a flavoring agent while also being less common than other esters like ethyl hexanoate or butyl octanoate. Its synthesis through both chemical methods and fermentation also highlights its versatility compared to more commonly synthesized esters.

XLogP3

4

Boiling Point

226.4 °C

Melting Point

-46.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-13-5

Wikipedia

Propyl octanoate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Octanoic acid, propyl ester: INACTIVE

Dates

Modify: 2023-08-15
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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